molecular formula C11H14N2O B13435317 2-amino-2-(3-cyclopropylphenyl)acetamide

2-amino-2-(3-cyclopropylphenyl)acetamide

Cat. No.: B13435317
M. Wt: 190.24 g/mol
InChI Key: PMQOVYRVRQNZGM-UHFFFAOYSA-N
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Description

2-amino-2-(3-cyclopropylphenyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amino group (-NH2) and a cyclopropylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(3-cyclopropylphenyl)acetamide typically involves the reaction of 3-cyclopropylbenzaldehyde with an appropriate amine source under controlled conditions. One common method is the reductive amination of 3-cyclopropylbenzaldehyde using ammonia or a primary amine, followed by acylation with acetic anhydride or acetyl chloride to form the acetamide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(3-cyclopropylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), primary or secondary amines (reduction), and various substituted acetamides (substitution) .

Scientific Research Applications

2-amino-2-(3-cyclopropylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-2-(3-cyclopropylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-2-phenylacetamide
  • 2-amino-2-(4-methylphenyl)acetamide
  • 2-amino-2-(3-chlorophenyl)acetamide

Uniqueness

2-amino-2-(3-cyclopropylphenyl)acetamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-amino-2-(3-cyclopropylphenyl)acetamide

InChI

InChI=1S/C11H14N2O/c12-10(11(13)14)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7,10H,4-5,12H2,(H2,13,14)

InChI Key

PMQOVYRVRQNZGM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC=C2)C(C(=O)N)N

Origin of Product

United States

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